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Compound Name: tert-Butyl N-(benzyloxy)carbamate

Cat. No.: B058037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxylamine derivatives, particularly N-hydroxycarbamates, are crucial structural motifs in

medicinal chemistry and drug design. These compounds serve as key building blocks in the

synthesis of a wide range of biologically active molecules and natural products.[1] Their utility

extends to applications as precursors for heterocycles, nitrones, and electrophilic aminating

agents.[1] This document provides detailed protocols and application notes for the synthesis of

N-hydroxycarbamates, focusing on robust and efficient methodologies suitable for research

and development settings.

Synthesis of N-Aryl-N-hydroxy Carbamates via
Reduction of Nitroarenes
A highly efficient and economical route for synthesizing N-aryl-N-hydroxy carbamates involves

a one-pot, two-step procedure starting from readily available nitroarenes. This method

proceeds through an N,O-bisprotected hydroxylamine intermediate, which is then selectively

deprotected to yield the target compound.[1][2] The initial step involves a zinc-mediated

reduction of the nitroarene in the presence of a chloroformate, which traps the hydroxylamine

intermediate and prevents over-reduction.[1]
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The overall synthetic strategy is a sequential process involving reduction and protection,

followed by selective deprotection.

Step 1: Reductive Protection

Step 2: Selective Solvolysis

Nitroarene (Ar-NO2)

Zinc-mediated reduction in
 a biphasic system (THF/H2O)

in the presence of Chloroformate (ClCO2R).

N,O-Bisprotected
Hydroxylamine

Solvolysis with Sodium
Methoxide (NaOMe) in Methanol (MeOH).

N-Aryl-N-hydroxy
Carbamate
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Caption: Workflow for the two-step synthesis of N-Aryl-N-hydroxy carbamates.

Data Presentation: Reaction Yields
The following table summarizes the yields for the two-step synthesis of various N-aryl-N-

hydroxy carbamates from substituted nitroarenes.

Entry
R¹ Substituent
(in Nitroarene)

R² Group (from
Chloroformate
)

Yield of
Bisprotected
Intermediate
(%)

Overall Yield
of N-hydroxy
Carbamate (%)

1 H Benzyl 81 75

2 4-Me Benzyl 75 68

3 3-Me Benzyl 78 72

4 2-Me Benzyl 72 65

5 3-CF₃ Benzyl 65
60 (after direct

hydrolysis)

6 4-CN Benzyl 34
32 (after direct

hydrolysis)

7 4-I Benzyl 71 66

8 H Methyl 74 70

9 H Phenyl
35

(contaminated)

33 (after direct

hydrolysis)

Data sourced

from Porzelle, A.

et al., Synlett,

2009.[1]
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General Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates:[1]

Step 1: Synthesis of N,O-Bisprotected N-Aryl Hydroxylamines

To a solution of the nitroarene (10 mmol) in a 2:1 mixture of THF–H₂O (60 mL), add

ammonium chloride (NH₄Cl, 11 mmol).

Cool the mixture to 0 °C in an ice bath.

Add the chloroformate (30 mmol) via syringe.

After stirring for 5 minutes, add zinc powder (40 mmol) in a single portion.

Allow the reaction to proceed for 2 hours at 0 °C.

Separate the organic and aqueous phases. Dilute the organic layer with diethyl ether (Et₂O,

60 mL).

Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2

x 50 mL), water (50 mL), and brine (50 mL).

Dry the organic layer over magnesium sulfate (MgSO₄) and remove the solvent under

reduced pressure.

The crude product is a mixture containing the N,O-bisprotected hydroxylamine. This crude

material is typically used directly in the next step without purification.

Step 2: Solvolysis to N-Aryl-N-hydroxy Carbamates

Dissolve the crude N,O-bisprotected hydroxylamine from Step 1 in methanol (MeOH).

Add sodium methoxide (NaOMe, 1 equivalent) to the solution.

Stir the reaction mixture at room temperature. The progress can be monitored by TLC.

Once the reaction is complete, reduce the solvent volume.

Dissolve the residue in diethyl ether (Et₂O, 30 mL).
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Wash the solution with saturated ammonium chloride (NH₄Cl) solution (20 mL), water (20

mL), and brine (20 mL).

Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.

Purify the final product by column chromatography on silica gel (eluent: EtOAc–petroleum

ether, 1:3 to 1:1) to yield the pure N-aryl-N-hydroxy carbamate (overall yields typically 65–

75%).[1]

Synthesis of N-Alkylated Hydroxylamine Derivatives
from N-Benzyloxy Carbamates
This method provides a pathway to more complex hydroxylamine derivatives by N-alkylation of

a simpler, readily available N-benzyloxy carbamate precursor. This is particularly useful for

building molecular complexity and accessing a diverse library of compounds. The protocol

involves the deprotonation of the N-H group of the carbamate followed by reaction with an

alkylating agent.

Reaction Pathway
The core transformation involves the substitution of the nitrogen-bound proton with an alkyl

group.
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N-Benzyloxy Carbamate Alkylating Reagent
(R-X) Base (e.g., NaH)

N-Alkylated-N-benzyloxy
Carbamate

Alkylation

Click to download full resolution via product page

Caption: General scheme for the N-alkylation of N-benzyloxy carbamates.

Data Presentation: Alkylation Yields
The following table presents the yields for the synthesis of various N-alkylated-N-benzyloxy

carbamates using different alkylating reagents.
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Entry Alkylating Reagent Product Yield (%)

1
3-Bromopropylphenyl

sulfone

N-Benzyloxy-(3-

(phenylsulfonyl)propyl

)-carbamic acid ethyl

ester

94.1

2 4-Bromobutyronitrile

N-Benzyloxy-(3-

cyanopropyl)-

carbamic acid ethyl

ester

92.7

3 5-Chlorovaleronitrile

N-Benzyloxy-(4-

cyanobutyl)-carbamic

acid ethyl ester

90.0

4 6-Bromohexanonitrile

N-Benzyloxy-(5-

cyanopentyl)-

carbamic acid ethyl

ester

88.2

Data sourced from

Reddy, T. J. et al.,

Tetrahedron Lett.,

2004.[3]

Experimental Protocol
Representative Procedure for N-Alkylation of Ethyl N-(benzyloxy)carbamate:[3]

To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous

dimethylformamide (DMF), add a solution of ethyl N-(benzyloxy)carbamate (1.0 equivalent)

in DMF dropwise at 0 °C.

Stir the resulting mixture at room temperature for 30 minutes.

Cool the mixture back to 0 °C and add the alkylating reagent (e.g., 4-bromobutyronitrile, 1.1

equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC

analysis indicates completion of the reaction.

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl)

solution.

Extract the aqueous layer with ethyl acetate (EtOAc) (3 times).

Combine the organic layers and wash with brine.

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to afford the pure N-

alkylated product.

Deprotection of Carbamates
While the focus is on synthesis, it is crucial for drug development professionals to be aware of

deprotection strategies. Carbamates are common protecting groups for amines.[4]

Deprotection can be achieved under various conditions, and the choice of method depends on

the specific carbamate and the presence of other functional groups in the molecule.[5][6]

Acidic Conditions: Boc (tert-butyloxycarbonyl) groups are readily cleaved using strong acids

like trifluoroacetic acid (TFA).[6]

Hydrogenolysis: Cbz (benzyloxycarbonyl) groups can be removed by catalytic hydrogenation

(e.g., H₂, Pd/C).[6]

Nucleophilic Conditions: A milder, alternative method for cleaving Cbz, Alloc, and methyl

carbamates involves treatment with 2-mercaptoethanol and a base like potassium phosphate

in DMAc at 75 °C.[4][7][8] This method is advantageous for substrates with functionalities

sensitive to traditional hydrogenolysis or strong acids.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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